2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol
Overview
Description
2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and fluorine atoms, and a propan-2-ol group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzene as the starting material.
Halogenation: The benzene ring undergoes halogenation to introduce chlorine and fluorine atoms at the 2, 4, and 5 positions.
Grignard Reaction: The halogenated benzene is then treated with magnesium to form a Grignard reagent.
Reaction with Acetone: The Grignard reagent is reacted with acetone to form the corresponding tertiary alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can replace one or more of the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 2-(2,4-Dichloro-5-fluorophenyl)propanone
Reduction: 2-(2,4-Dichloro-5-fluorophenyl)propan-1-ol
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzene: Lacks the propan-2-ol group.
2-(2,4-Dichlorophenyl)propan-2-ol: Lacks the fluorine atom.
2-(2,4-Dichloro-5-fluorophenyl)ethanol: Has an ethyl group instead of a propyl group.
Uniqueness: 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol is unique due to its combination of halogen atoms and the tertiary alcohol group, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential applications
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSGBBIYHDEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Cl)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.